molecular formula C8H15ClFNO2 B2534517 Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride CAS No. 2361608-80-0

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride

Cat. No.: B2534517
CAS No.: 2361608-80-0
M. Wt: 211.66
InChI Key: MIHRVCDIDAEXIA-CIRBGYJCSA-N
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Description

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride is a fluorinated cyclopentane derivative featuring a methyl ester at position 1 and a 3-(aminomethyl)-3-fluoro substitution on the cyclopentane ring. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. Its stereochemistry (1R,3R) is critical for biological activity, as enantiomeric differences can drastically alter receptor binding or metabolic pathways .

Properties

IUPAC Name

methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHRVCDIDAEXIA-CIRBGYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@](C1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the fluorine atom, and attachment of the aminomethyl group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of microreactor systems can also be employed to achieve precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted cyclopentane derivatives.

Scientific Research Applications

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminomethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related cyclopentane, cyclobutane, and cyclopropane derivatives (Table 1).

Table 1: Key Comparisons with Similar Compounds

Compound Name Core Structure Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol) Notable Properties
Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride Cyclopentane 3-F, 3-(CH₂NH₂), 1-COOCH₃ (1R,3R) C₈H₁₄ClFNO₂ 211.10 High solubility (HCl salt), fluorinated for metabolic stability
Methyl (1S,3S)-3-aminocyclopentanecarboxylate hydrochloride Cyclopentane 3-NH₂, 1-COOCH₃ (1S,3S) C₇H₁₄ClNO₂ 179.63 Lacks fluorine; reduced lipophilicity compared to fluorinated analogs
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride Cyclopentane 1-NH₂, 3-Ph, 1-COOCH₃ (1R,3R) C₁₃H₁₈ClNO₂ 255.74 Phenyl group increases lipophilicity; potential CNS activity
rac-Ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride Cyclobutane 3-F, 3-(CH₂NH₂), 1-COOCH₂CH₃ Racemic (1R,3R) C₈H₁₄ClFNO₂ 211.10 Higher ring strain; ethyl ester may slow hydrolysis vs. methyl esters
(1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochloride Cyclopentane 3-NH₂, 1-COOH (1R,3S) C₆H₁₁ClNO₂ 164.61 Carboxylic acid reduces cell permeability; used in peptide mimetics
rac-(1R,3R)-3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride Cyclopropane 3-(CH₂NH₂), 2,2-F₂, 1-COOH Racemic (1R,3R) C₅H₈ClF₂NO₂ 195.58 High ring strain; difluorination enhances electronic effects

Structural and Functional Insights

Stereochemical Influence
  • The (1R,3R) configuration in the target compound contrasts with (1S,3S) analogs (e.g., ), which may exhibit divergent binding affinities in chiral environments like enzyme active sites .
  • Racemic mixtures (e.g., cyclobutane and cyclopropane analogs in ) complicate pharmacological profiling due to enantiomer-specific activity .
Fluorination Effects
  • Fluorine at position 3 reduces metabolic degradation by blocking cytochrome P450 oxidation, a feature absent in non-fluorinated analogs like ’s compound .
  • Difluorinated cyclopropanes () exhibit stronger electron-withdrawing effects but suffer from synthetic complexity .
Ring Size and Strain
  • Cyclopentane : Balances stability and flexibility, making it preferable for drug design over strained cyclopropane/cyclobutane cores .
  • Cyclopropane : High strain energy increases reactivity but may limit in vivo stability .
Functional Group Modifications
  • Methyl ester (target compound) vs. carboxylic acid (): Esters improve bioavailability but require hydrolysis for activation .
  • Aminomethyl vs. amino groups: The -CH₂NH₂ moiety in the target compound allows for spacer flexibility in receptor interactions, unlike direct amino substitutions .

Biological Activity

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate; hydrochloride is a compound of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Methyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate acts primarily through modulation of neurotransmitter systems and may influence various receptor pathways. Its structural analogs have shown efficacy in targeting amino acid transport systems, particularly system L and system ASC, which are crucial for cellular uptake of essential amino acids.

Pharmacological Effects

  • Amino Acid Transport : The compound has been evaluated for its role in amino acid transport mechanisms. Studies indicate that it can act as a substrate for system L transporters, facilitating the uptake of essential amino acids in various cell types, including glioblastoma cells .
  • Tumor Imaging : Radiolabeled derivatives of similar compounds have been explored as PET imaging agents. For instance, the fluorinated analogs demonstrated significant tumor-to-background tissue ratios in preclinical models, suggesting potential utility in imaging techniques for cancer diagnosis .

Case Studies

  • Study on Gliosarcoma : In a study involving Fischer rats implanted with 9L gliosarcoma cells, the biodistribution of radiolabeled derivatives showed high retention in tumor tissues compared to normal brain tissues. The tumor-to-brain ratios were reported to be as high as 7.5:1 at various time points post-injection .
  • FDA Approval Pathway : Research leading to FDA approval for certain fluorinated amino acid derivatives highlights the relevance of this compound class in clinical settings for detecting recurrent prostate cancer and primary gliomas .

Data Tables

Parameter Value
Molecular FormulaC7H14ClFN2O2C_7H_{14}ClFN_2O_2
Molecular Weight194.65 g/mol
Key Transport SystemsSystem L, System ASC
Tumor-to-Brain RatioUp to 7.5:1
Radiochemical Yield>99% purity in specific studies

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